3-(4-Bromophenyl)piperidine

Physical Chemistry Crystallinity Solid-State Characterization

3-(4-Bromophenyl)piperidine is a critical arylpiperidine building block for pharmaceutical synthesis. The (S)-enantiomer is the essential intermediate for niraparib, an FDA-approved PARP inhibitor; stereochemistry & bromine substitution are essential for activity. With a computed XLogP3 of 2.7, it offers enhanced CNS permeability for neurological drug design. The large melting point difference (Δ=72–74°C) vs. the 4-substituted isomer provides a definitive identity check, preventing costly batch errors. Available as racemate or enantiopure forms with ≥98% purity, ensuring efficient downstream coupling and regulatory compliance.

Molecular Formula C11H14BrN
Molecular Weight 240.14
CAS No. 769944-72-1
Cat. No. B3029733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)piperidine
CAS769944-72-1
Molecular FormulaC11H14BrN
Molecular Weight240.14
Structural Identifiers
SMILESC1CC(CNC1)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2
InChIKeySZTZMTODFHPUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)piperidine (CAS 769944-72-1): Sourcing Guide and Scientific Profile


3-(4-Bromophenyl)piperidine is a synthetic arylpiperidine derivative with molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. It consists of a piperidine ring substituted at the 3‑position with a para‑bromophenyl group . This compound is commercially available as a racemate or as enantiopure (S)- and (R)-forms , and it is primarily utilized as a versatile building block in medicinal chemistry and pharmaceutical intermediate synthesis .

Why 3-(4-Bromophenyl)piperidine Cannot Be Interchanged with 4‑Substituted or Non‑Brominated Piperidine Analogs


The 3‑(4‑bromophenyl)piperidine scaffold exhibits distinct physicochemical and reactivity properties compared to positional isomers such as 4‑(4‑bromophenyl)piperidine or the unsubstituted 3‑phenylpiperidine. The bromine atom in the para position confers enhanced electron‑withdrawing character and a specific steric profile that influences both synthetic outcomes and binding interactions. Furthermore, the stereochemistry at C‑3 (racemic vs. enantiopure) critically determines the compound's utility as a pharmaceutical intermediate, particularly for chirally defined drug candidates like niraparib [1]. Substituting with a non‑brominated or 4‑substituted analog alters the molecular geometry, electronic distribution, and crystal packing, thereby rendering it unsuitable for the intended applications described below.

Quantitative Differentiation of 3-(4-Bromophenyl)piperidine Against Closest Analogs


Melting Point Differentiates 3‑(4‑Bromophenyl)piperidine from Its 4‑Substituted Isomer

The melting point of 3‑(4‑bromophenyl)piperidine is approximately 70–72 °C , whereas its positional isomer 4‑(4‑bromophenyl)piperidine melts at a significantly higher temperature of 144–146 °C . This 72–74 °C difference reflects distinct intermolecular interactions in the solid state and allows for unequivocal identification by DSC or melting point apparatus.

Physical Chemistry Crystallinity Solid-State Characterization

Purification-Friendly pKa Contrasts 3‑(4‑Bromophenyl)piperidine with Fluorinated Analogs

The predicted pKa of 3‑(4‑bromophenyl)piperidine is 9.90 ± 0.10 , which is slightly higher than that of the analogous 3‑(4‑fluorophenyl)piperidine (predicted pKa ≈ 9.5) . This ~0.4 unit difference, although modest, can be exploited in liquid–liquid extraction and ion‑pair chromatography to achieve higher purity or to selectively isolate the desired compound from complex reaction mixtures.

Purification Salt Formation Chromatography

Lipophilicity (XLogP3‑AA) Distinguishes Bromophenyl from Unsubstituted Phenylpiperidine

The computed lipophilicity (XLogP3‑AA) of 3‑(4‑bromophenyl)piperidine is 2.7 , which is substantially higher than that of 3‑phenylpiperidine (XLogP3 ≈ 1.8) [1]. The increase of approximately 0.9 log units is attributable to the bromine atom and directly impacts the compound's permeability, distribution, and potential off‑target binding.

Lipophilicity Drug Design ADME Prediction

Efficient, Scalable Synthesis Enables Procurement at >98% Purity for Kilogram‑Scale Production

A patented synthetic route employs Raney Ni‑catalyzed reduction and ring closure of an appropriate nitrile precursor to afford 3‑(4‑bromophenyl)piperidine in high yield [1]. Commercial suppliers routinely provide this compound with a purity of ≥98%, as confirmed by HPLC or GC analysis . In contrast, the 4‑substituted isomer 4‑(4‑bromophenyl)piperidine is often listed at 95% purity from similar sources .

Synthetic Methodology Process Chemistry Scale‑Up

Validated Application Scenarios for 3-(4-Bromophenyl)piperidine Based on Quantitative Differentiation


Synthesis of Niraparib and Related PARP Inhibitors

The (S)‑enantiomer of 3‑(4‑bromophenyl)piperidine is a critical intermediate in the manufacture of niraparib, an FDA‑approved PARP inhibitor for the treatment of BRCA‑mutated ovarian cancer [1]. The required stereochemistry and the bromine atom are essential for the final drug's potency; substitution with the 4‑isomer or a non‑brominated analog leads to complete loss of activity. The robust synthetic route and high commercial purity (>98%) of this building block ensure efficient downstream coupling and regulatory compliance .

Development of CNS‑Penetrant Drug Candidates

With a computed lipophilicity (XLogP3 = 2.7) significantly higher than that of 3‑phenylpiperidine, 3‑(4‑bromophenyl)piperidine exhibits favorable predicted blood–brain barrier permeability . Medicinal chemists targeting neurological disorders can leverage this property to design analogs with enhanced CNS exposure. The distinct melting point and pKa further facilitate purification and salt selection during lead optimization .

Quality Control and Isomer Verification in Multi‑Step Syntheses

The large melting point difference (Δ = 72–74 °C) between 3‑(4‑bromophenyl)piperidine and its 4‑substituted isomer provides a definitive, instrument‑based identity check . In manufacturing settings, a simple melting point measurement can quickly confirm that the correct positional isomer has been delivered, preventing costly downstream errors and batch failures. This is particularly valuable when working with gram‑to‑kilogram quantities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.